2-(4-nitrophenyl)-2,3-dihydro-1H-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitrophenyl)-2,3-dihydro-1H-isoindol-1-one is an organic compound that features a nitrophenyl group attached to an isoindolone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-2,3-dihydro-1H-isoindol-1-one typically involves the reaction of 4-nitrobenzaldehyde with phthalimide in the presence of a base. The reaction proceeds through a condensation mechanism, forming the isoindolone ring structure. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like potassium carbonate or sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, with reagents like amines or thiols.
Oxidation: The isoindolone ring can be oxidized under specific conditions to form corresponding oxo derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 2-(4-Aminophenyl)-2,3-dihydro-1H-isoindol-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxo derivatives of the isoindolone ring.
Scientific Research Applications
2-(4-Nitrophenyl)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:
Mechanism of Action
The mechanism by which 2-(4-nitrophenyl)-2,3-dihydro-1H-isoindol-1-one exerts its effects involves interactions with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the isoindolone ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: A simpler compound with a nitro group attached to a phenol ring.
2,3-Dihydro-1H-isoindol-1-one: Lacks the nitrophenyl group but shares the isoindolone structure.
4-Nitrophenylacetic acid: Contains a nitrophenyl group attached to an acetic acid moiety.
Uniqueness
2-(4-Nitrophenyl)-2,3-dihydro-1H-isoindol-1-one is unique due to the combination of the nitrophenyl group and the isoindolone ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-nitrophenyl)-3H-isoindol-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c17-14-13-4-2-1-3-10(13)9-15(14)11-5-7-12(8-6-11)16(18)19/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPNWTLLRQHJPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10326501 |
Source
|
Record name | 2-(4-nitrophenyl)-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10326501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4770-74-5 |
Source
|
Record name | NSC529364 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529364 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-nitrophenyl)-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10326501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.